Heptadecanophenone

Vue d'ensemble

Description

Heptadecanophenone is not directly mentioned in the provided papers. However, the papers do discuss various heptane-based compounds and related synthetic methods that could be relevant to the synthesis and analysis of heptadecanophenone. For instance, the synthesis of oligodeoxyribonucleotides, which includes heptadecamers, involves solid-phase synthesis techniques that could potentially be adapted for the synthesis of heptadecanophenone .

Synthesis Analysis

The papers provided detail several synthetic methods that could be informative for the synthesis of heptadecanophenone. For example, the synthesis of oligodeoxyribonucleotides via an improved solid-phase phosphotriester method could offer insights into the synthesis of complex organic molecules . Additionally, the Au(I)-catalyzed synthesis of functionalized bicyclo[3.2.0]heptanes , the preparation of 2,6-diazaspiro[3.3]heptanes , and the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes all involve the manipulation of heptane or heptane-like structures, which could be relevant to the synthesis of heptadecanophenone.

Molecular Structure Analysis

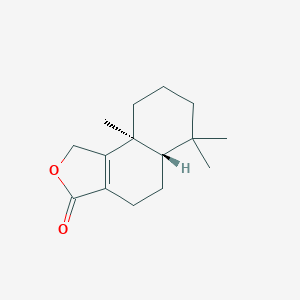

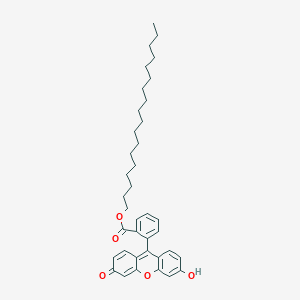

The molecular structure of heptadecanophenone would consist of a 17-carbon chain attached to a phenone group. While the papers do not directly analyze heptadecanophenone, they do discuss the structural analysis of related compounds. For example, the synthesis of heptathienoacenes involves the characterization of intermediates and final products using NMR and HRMS, which are techniques that could also be applied to the structural analysis of heptadecanophenone .

Chemical Reactions Analysis

The papers provide information on various chemical reactions involving heptane-based compounds. The synthesis of [2H13]heptanoic acid , [1-14C]n-heptane , and 14C labelled heptacaine and carbisocaine all involve chemical reactions that could potentially be relevant to understanding the reactivity of heptadecanophenone. Additionally, the regioselective synthesis of a branched isomer of nonylphenol could offer insights into the types of chemical reactions that heptadecanophenone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of heptadecanophenone would be influenced by its long carbon chain and phenone group. While the papers do not discuss heptadecanophenone specifically, they do provide data on the properties of related compounds. For instance, the determination of environmental properties such as log K(ow), water solubility, vapor pressure, and Henry's Law constant for a nonylphenol isomer could be analogous to the properties that would need to be determined for heptadecanophenone.

Applications De Recherche Scientifique

Optical Imaging and Drug Delivery

- Cyanine Reactivity for Optical Imaging : Heptamethine cyanines, a class including heptadecanophenone derivatives, are useful in fluorescence-based applications. They offer promising features for complex imaging and drug delivery settings, as described by (Gorka, Nani, & Schnermann, 2018).

Asphaltene Aggregation and Impact

- Effect of Alkylphenols on Asphaltene Dispersion : The study examined how alkylphenols, including derivatives of heptadecanophenone, impact asphaltene aggregation in solutions. It provided insights into the mechanisms of interaction between asphaltenes and alkylphenols, crucial for understanding flocculation processes, as detailed by (Goual, Sedghi, Wang, & Zhu, 2014).

Near-Infrared Light-Initiated Uncaging

- Cyanine Photochemistry-Based Uncaging : A novel uncaging strategy using heptamethine cyanines, involving sequential release and intramolecular cyclization, was explored. This approach allows for spatial and temporal control in drug delivery, as investigated by (Gorka, Nani, Zhu, Mackem, & Schnermann, 2014).

Antioxidant Properties of Diarylheptanoids

- Antioxidant Activity of Diarylheptanoids : Compounds structurally related to heptadecanophenone, like diarylheptanoids, show promising antioxidant potential. These natural polyphenols have been studied for their activity and mechanisms of action, as described by (Ponomarenko, Trouillas, Martin, Dizhbite, Krasiļņikova, & Telysheva, 2014).

Peroxo Anhydrides for Aromatic C-H Bond Oxidation

- Hydroxylation of Aromatic Substrates : A study focused on the use of cyclic peroxide for hydroxylation of aromatic substrates, relevant to heptadecanophenone chemistry, which can be applied in pharmaceuticals and polymers. Details are found in (Pilevar, Hosseini, Šekutor, Hausmann, Becker, Turke, & Schreiner, 2018).

Epoxy Thermosets with Hepta(3,3,3-trifluropropyl) Polyhedral Oligomeric Silsesquioxane

- Enhancement of Surface Hydrophobicity : Research on epoxy thermosets containing hepta(3,3,3-trifluropropyl) polyhedral oligomeric silsesquioxane, related to heptadecanophenone, revealed improvements in surface hydrophobicity, which has applications in material science, as elaborated by (Zeng, Wang, & Zheng, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

1-phenylheptadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23(24)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXIOSYYRVXOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341991 | |

| Record name | Heptadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptadecanophenone | |

CAS RN |

128189-46-8 | |

| Record name | Heptadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)

![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)